molecular formula C12H16N2O2 B2663272 2-Phenyl-2-(piperazin-1-yl)acetic acid CAS No. 328269-46-1

2-Phenyl-2-(piperazin-1-yl)acetic acid

Cat. No.: B2663272
CAS No.: 328269-46-1
M. Wt: 220.272
InChI Key: BGORWWYTHPSHCC-UHFFFAOYSA-N
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Description

“2-Phenyl-2-(piperazin-1-yl)acetic acid” is a chemical compound that exhibits high specific affinity for histamine H1 receptor . It is used for the management of allergies, hay fever, angioedema, and urticaria . It is also a major metabolite of hydroxyzine .


Molecular Structure Analysis

The molecular structure of “this compound” is based on structures generated from information available in ECHA’s databases . The molecular formula is C21H26ClN3O2 .

Scientific Research Applications

Synthesis and Characterization of Piperazine Derivatives

2-Phenyl-2-(piperazin-1-yl)acetic acid and its derivatives have been a focal point in the synthesis of novel compounds with potential biological activities. Researchers have developed various piperazine derivatives by incorporating this structure into more complex molecules. For instance, the synthesis of novel piperazine derivatives has been explored, focusing on their antimicrobial activities. Such compounds have shown promising results against bacterial and fungal strains, indicating their potential in developing new antimicrobial agents (Rajkumar, Kamaraj, & Krishnasamy, 2014).

Pharmacological Evaluation

The pharmacological properties of piperazine derivatives, including those synthesized from this compound, have been extensively studied. These compounds have been evaluated for various biological activities, such as antidepressant and antianxiety properties. In one study, a series of derivatives exhibited significant activity, suggesting their utility in treating depressive and anxiety disorders (J. Kumar et al., 2017).

Inhibition of Soluble Epoxide Hydrolase

Piperazine derivatives have also been identified as potent inhibitors of soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of fatty acids. Inhibitors of sEH have been investigated for their therapeutic potential in various diseases, including cardiovascular diseases and inflammatory disorders. Research on 1-(1,3,5-triazin-yl)piperidine-4-carboxamide derivatives has provided insights into the design of potent sEH inhibitors (Thalji et al., 2013).

Acetylcholinesterase Inhibition for Alzheimer's Disease

The search for effective treatments for Alzheimer's disease (AD) has led to the investigation of piperazine derivatives as acetylcholinesterase inhibitors. These compounds could potentially improve cognitive function in AD patients by increasing acetylcholine levels in the brain. Studies have shown that certain thiazole-piperazine derivatives exhibit significant inhibitory activity against acetylcholinesterase, underscoring their potential in AD therapy (Yurttaş, Kaplancıklı, & Özkay, 2013).

Metabolic Studies

Understanding the metabolic pathways of pharmaceutical compounds is crucial for their development and safety assessment. Piperazine derivatives, including those based on this compound, have been the subject of metabolic studies to elucidate their biotransformation processes. These studies provide valuable information on the enzymes involved in their metabolism and the formation of metabolites, aiding in the optimization of their pharmacokinetic profiles (Mette G. Hvenegaard et al., 2012).

Mechanism of Action

“2-Phenyl-2-(piperazin-1-yl)acetic acid” is a histamine H1-receptor antagonist . It has high bioavailability, high affinity for, and occupancy of the H1 receptor .

Safety and Hazards

“2-Phenyl-2-(piperazin-1-yl)acetic acid” is a potential carcinogen . It’s always important to handle such substances with care and follow safety guidelines.

Future Directions

The future directions of “2-Phenyl-2-(piperazin-1-yl)acetic acid” could involve designing new derivatives of phenoxy acetamide and its derivatives that proved to be successful agents in view of safety and efficacy to enhance life quality . This could open up new possibilities for the treatment of various conditions.

Properties

IUPAC Name

2-phenyl-2-piperazin-1-ylacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c15-12(16)11(10-4-2-1-3-5-10)14-8-6-13-7-9-14/h1-5,11,13H,6-9H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGORWWYTHPSHCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(C2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

328269-46-1
Record name 2-phenyl-2-(piperazin-1-yl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

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